2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol
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Description
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, also known as DFMEOH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the well-known drug, fluoxetine, which is used to treat depression and anxiety disorders. DFMEOH is a promising candidate for research in the fields of neuroscience and pharmacology due to its unique properties and potential therapeutic benefits.
Scientific Research Applications
Fluorination in Organic Synthesis
The use of difluoroiodoarenes, including compounds structurally related to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol, has been explored in organic synthesis. For example, substituted (difluoroiodo)arenes have been reacted with various compounds to produce difluoro compounds, showcasing the utility of fluorination in producing diverse organic molecules (Gregorčič & Zupan, 1977).
Photolysis and Photoaffinity Probes
Research has been conducted on the photolysis of certain diazirines, resulting in compounds structurally similar to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. This study has implications for the use of these compounds in photoaffinity probes, a technique often used in biochemical studies to investigate molecular interactions (Platz et al., 1991).
Anticancer Agent Synthesis
In the context of anticancer research, derivatives of 1-(4-methoxyphenyl)ethan-1-ol have been synthesized and evaluated for their cytotoxicity against cancer cell lines. One such compound, PVHD303, demonstrated potent antiproliferative activity and inhibited tumor growth in vivo, indicating the potential of these derivatives in cancer treatment (Suzuki et al., 2020).
Environmental Degradation Studies
Environmental studies have investigated the degradation of methoxychlor, a compound structurally related to 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-ol. The degradation process, involving organisms like the white rot fungus Phanerochaete chrysosporium, is essential for understanding the environmental impact and breakdown of these types of chemicals (Grifoll & Hammel, 1997).
properties
IUPAC Name |
(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFCVJGNLBFSOB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol |
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